![molecular formula C13H12ClN3S2 B2591933 4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide CAS No. 478065-63-3](/img/structure/B2591933.png)

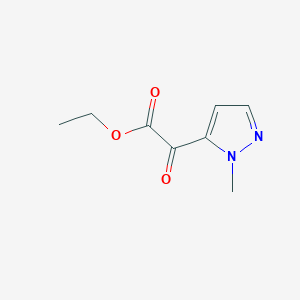

4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of New Heterocyclic Systems

Research has explored the reactivity of related pyrido and thieno pyrimidin derivatives with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. These systems include thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which exhibit promising antimicrobial activity against Staphylococcus aureus due to their unique structural features (Sirakanyan et al., 2015).

Antimicrobial Activity

The derivatives based on the thieno[2,3-b]pyridine scaffold, including those related to 4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide, have been evaluated for antimicrobial and antifungal activities. These studies aim to explore the biological potential of such compounds in addressing various microbial infections (El-Essawy et al., 2010).

Synthesis of Fused Heterocycles

Another area of application involves the synthesis of fused heterocycles based on the thieno[2,3-b]pyridine core. This research has led to the development of compounds with varied biological activities, showcasing the adaptability of this chemical scaffold in generating novel therapeutic agents (Bao Wen-yan, 2010).

Biological Activity Enhancement

The modification of pyrido and thieno pyrimidin derivatives has been explored as a strategy to enhance biological activity. By altering the chemical structure through various synthetic approaches, researchers aim to improve the efficacy and selectivity of these compounds against targeted biological pathways or organisms (Dyachenko et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The interaction of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide with its target, the GABA A receptor, results in an inhibitory effect on the target . This interaction occurs at two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface .

Biochemical Pathways

The compound 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide affects the GABAergic neurotransmission pathway. By interacting with the GABA A receptor, it influences the flow of chloride ions across the neuronal cell membrane, which can lead to hyperpolarization and decreased neuronal excitability .

Result of Action

The molecular and cellular effects of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide’s action include the modulation of GABA A receptor activity, leading to increased inhibitory neurotransmission. This can result in anticonvulsant effects, as observed in in vivo studies with rats and mice .

properties

IUPAC Name |

6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3S2/c1-4-18-13-16-9-8-6(2)5-7(3)15-12(8)19-10(9)11(14)17-13/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFHJXWZDNZFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=N1)Cl)SC3=C2C(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2591852.png)

![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2591858.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2591870.png)

![N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2591871.png)